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Compound of Interest

Compound Name: 2-Ethyl-3-methylpyrazine

Cat. No.: B101031

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological assessment of 2-Ethyl-3-
methylpyrazine (CAS No. 15707-23-0), a volatile organic compound used as a flavoring agent
and fragrance ingredient. This document summarizes available quantitative toxicity data,
details relevant experimental protocols, and visualizes key biological pathways and
experimental workflows. The assessment is based on a thorough review of existing literature
and safety evaluations, including data from in vitro and in vivo studies, as well as read-across
approaches with structurally similar pyrazine derivatives. The information presented is intended
to support safety and risk assessment for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

2-Ethyl-3-methylpyrazine is a colorless to pale yellow liquid with a characteristic nutty,
roasted, and potato-like odor. Its key chemical and physical properties are summarized below.
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Property Value Reference
CAS Number 15707-23-0

Molecular Formula C7H10N2

Molecular Weight 122.17 g/mol

Boiling Point 176-177 °C

Density 0.982 - 0.992 g/cm?3 at 20 °C

Solubility Soluble in water and organic

solvents

Toxicological Data

The toxicological profile of 2-Ethyl-3-methylpyrazine has been evaluated for various

endpoints. A summary of the key quantitative data is presented in the following tables. Much of

the assessment relies on the Threshold of Toxicological Concern (TTC) and read-across from

structurally similar compounds due to the limited availability of data on the specific substance.

: Toxici

Endpoint Route Value Reference
LDso Oral 600 mg/kg bw

LDso (read-

across from 2-

ethyl-3,(5 or 6)- Oral 460 mg/kg bw [1][2]

dimethylpyrazine
)

Repeated Dose and Reproductive Toxicity

Due to the lack of specific repeated-dose studies on 2-Ethyl-3-methylpyrazine, the Threshold

of Toxicological Concern (TTC) approach has been applied for risk assessment.[3]
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Endpoint Cramer Class TTC Value
Repeated Dose Toxicity Il 0.009 mg/kg/day
Reproductive Toxicity I 0.009 mg/kg/day
Local Respiratory Toxicity I 0.47 mg/day

A 90-day oral toxicity study on the read-across compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in
rats established the following No-Observed-Adverse-Effect Levels (NOAELS):[2]

Species NOAEL (male) NOAEL (female)
Rat 17 mg/kg/day 18 mg/kg/day
Genotoxicity

2-Ethyl-3-methylpyrazine is not considered to be genotoxic based on in vitro data and read-

across from 2,3,5-trimethylpyrazine.[3]

) Metabolic
Assay Cell Line o Result
Activation
Human-derived TK6 ] ] ]
BlueScreen Assay I With and without S9 Negative
cells
In Vitro Micronucleus
Test (read-across from - ) ) )
935 Not specified With and without S9 Non-clastogenic
trimethylpyrazine)

Skin Sensitization

Based on a weight of evidence approach including in vitro data, 2-Ethyl-3-methylpyrazine is

not considered to be a skin sensitizer.[3][4]
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Assay Principle Result

Direct Peptide Reactivity Assay

Measures peptide reactivity Negative
(DPRA)

_ Measures activation of the _
KeratinoSens™ Negative
Keapl1-Nrf2-ARE pathway

human Cell Line Activation Measures expression of CD86 ]
Negative
Test (h-CLAT) and CD54
Phototoxicity

2-Ethyl-3-methylpyrazine is not expected to be photoirritating.[3]

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments
relevant to the assessment of 2-Ethyl-3-methylpyrazine.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of 2-Ethyl-3-methylpyrazine is determined using the Acute Toxic Class
Method (OECD Guideline 423).

o Test Animals: Healthy, young adult rats of a single sex (typically females).

e Housing and Feeding: Animals are housed in standard conditions with controlled
temperature, humidity, and light cycle. They are provided with standard laboratory diet and
water ad libitum, with a brief fasting period before dosing.

o Dose Administration: The test substance is administered orally by gavage in a single dose.
The dose volume is kept to a minimum.

o Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is
selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first
step (mortality or survival) determines the next dose level.
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o Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body
weight changes for at least 14 days.

o Endpoint: The test allows for the classification of the substance into a GHS toxicity category
based on the observed mortality at different dose levels.

In Vitro Genotoxicity: BlueScreen™ Assay

The BlueScreen™ assay is a high-throughput screening assay for the assessment of
genotoxicity.

e Cell Line: A human-derived, p53-competent TK6 cell line engineered with a Gaussia
luciferase (GLuc) reporter system linked to the GADD45a gene promoter.

e Principle: Genotoxic agents induce the GADD45a gene, leading to the expression of GLuc,
which is secreted into the cell culture medium. The amount of GLuc is quantified by a
luminescence reaction.

e Procedure:
o Cells are seeded into 96-well plates.

o The test substance is added at various concentrations, with and without an exogenous
metabolic activation system (S9 fraction from rat liver).

o Plates are incubated for a defined period (e.g., 24 or 48 hours).
o A substrate for GLuc is added, and the resulting luminescence is measured.
o Cell viability is assessed concurrently using a cytotoxicity assay.

o Data Analysis: A significant, dose-dependent increase in luminescence, in the absence of
significant cytotoxicity, indicates a positive genotoxic response.

In Vitro Skin Sensitization

A battery of in vitro tests is used to assess the skin sensitization potential by addressing key
events in the Adverse Outcome Pathway (AOP).
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Principle: This in chemico assay assesses the molecular initiating event of skin sensitization
by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and
lysine.

Procedure:

o The test chemical is incubated with synthetic cysteine- and lysine-containing peptides for
24 hours.

o The concentration of the remaining, unreacted peptides is quantified by High-Performance
Liquid Chromatography (HPLC).

Data Analysis: The percentage of peptide depletion is calculated. Based on the mean
depletion of both peptides, the substance is categorized into reactivity classes (low,
moderate, high, or minimal reactivity).

Principle: This cell-based reporter gene assay addresses the second key event in the skin
sensitization AOP, which is keratinocyte activation. It measures the activation of the Keapl-
Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 -
Antioxidant Response Element) signaling pathway.

Cell Line: An immortalized human keratinocyte cell line (HaCaT) stably transfected with a
luciferase gene under the control of an ARE element.

Procedure:
o Cells are exposed to the test substance at various concentrations for 48 hours.
o Cell viability is determined using a cytotoxicity assay (e.g., MTT).

o Luciferase activity is measured by adding a substrate and quantifying the resulting
luminescence.

Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant
and dose-dependent increase in luciferase expression above a certain threshold (typically
1.5-fold) at concentrations that are not cytotoxic.
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 Principle: This assay addresses the third key event in the skin sensitization AOP, which is the
activation of dendritic cells. It measures the expression of cell surface markers (CD86 and
CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test

chemical.
e Procedure:
o THP-1 cells are exposed to the test substance at various concentrations for 24 hours.

o The expression of CD86 and CD54 on the cell surface is measured by flow cytometry
using fluorescently labeled antibodies.

o Cell viability is assessed to ensure that the observed changes are not due to cytotoxicity.

» Data Analysis: A substance is classified as a sensitizer if it induces the expression of CD86
and/or CD54 above a defined threshold.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of 2-Ethyl-3-
methylpyrazine

The metabolism of pyrazines, including 2-Ethyl-3-methylpyrazine, primarily involves Phase |
and Phase Il reactions. The ethyl and methyl side chains are susceptible to oxidation, and the
pyrazine ring can undergo hydroxylation. These reactions are often catalyzed by Cytochrome
P450 (CYP) enzymes. The resulting metabolites are then conjugated with glucuronic acid or
glutathione for excretion. Some pyrazine derivatives have been shown to induce CYP
enzymes, particularly CYP2B1, CYP3A, and CYP2EL.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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